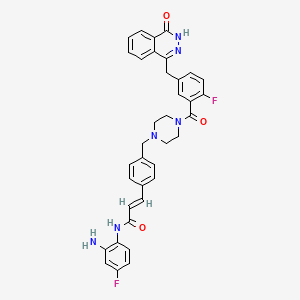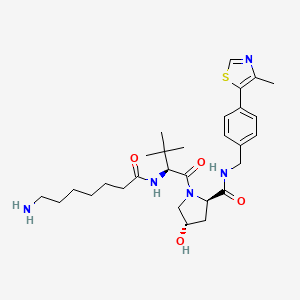
(S,S,R)-Ahpc-C6-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S,R)-Ahpc-C6-NH2 is a chiral compound with potential applications in various scientific fields. The compound’s structure includes a chiral center, making it an interesting subject for stereochemistry studies. Its unique configuration allows it to interact with biological systems in specific ways, which can be leveraged in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R)-Ahpc-C6-NH2 typically involves several steps, including the formation of the chiral centers and the introduction of the amino group. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and the use of solvents that do not interfere with the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(S,S,R)-Ahpc-C6-NH2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S,S,R)-Ahpc-C6-NH2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in stereochemistry studies to understand the behavior of chiral molecules.
Biology: Its interactions with biological systems make it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (S,S,R)-Ahpc-C6-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S,S,R)-Ahpc-C6-NH2 include other chiral amines and amino acids, such as (R,R,S)-Ahpc-C6-NH2 and (S,S,S)-Ahpc-C6-NH2. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct properties and interactions compared to its isomers. This makes it particularly valuable in applications where stereochemistry plays a critical role, such as in drug design and development.
Propiedades
Fórmula molecular |
C29H43N5O4S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26+/m0/s1 |
Clave InChI |
MOCAYTDKEHDJAK-PPJWLVRDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





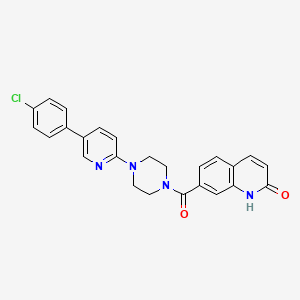
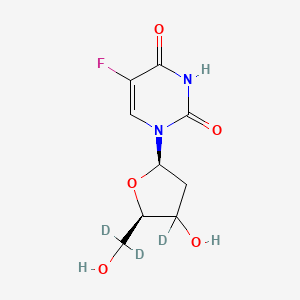
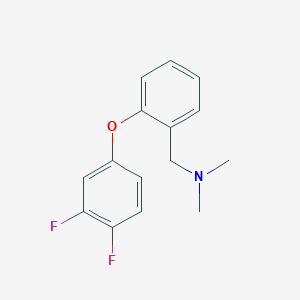
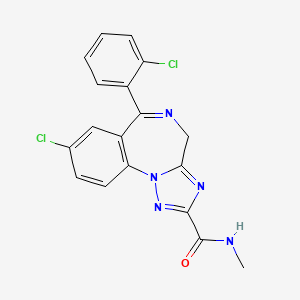

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
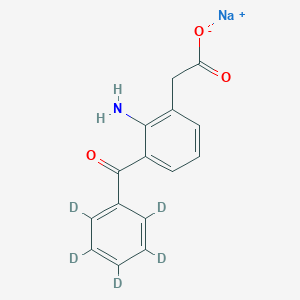
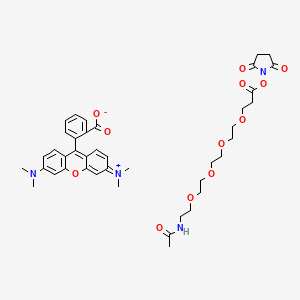
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
